molecular formula C8H13ClN2O2 B12308851 (S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride

(S)-Tetrahydrospiro[cyclopropane-1,1'-oxazolo[3,4-a]pyrazin]-3'(5'H)-one hydrochloride

Cat. No.: B12308851
M. Wt: 204.65 g/mol
InChI Key: JAAJYQCDTYFTFA-UHFFFAOYSA-N
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Description

(S)-Tetrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique spirocyclic structure, which includes a cyclopropane ring fused to an oxazolo[3,4-a]pyrazine moiety. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Tetrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropane Ring: This step involves the cyclopropanation of an appropriate alkene using a reagent such as diazomethane or a Simmons-Smith reagent.

    Construction of the Oxazolo[3,4-a]pyrazine Moiety: This involves the condensation of a suitable pyrazine derivative with an oxazoline precursor under acidic or basic conditions.

    Spirocyclization: The final step involves the spirocyclization of the intermediate compounds to form the desired spirocyclic structure. This can be achieved through intramolecular cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of (S)-Tetrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one hydrochloride may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient synthesis, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Tetrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the oxazolo[3,4-a]pyrazine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH) with alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, onto the oxazolo[3,4-a]pyrazine ring.

Scientific Research Applications

(S)-Tetrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of (S)-Tetrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

    Cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one: A similar compound lacking the tetrahydro modification, which may affect its reactivity and biological activity.

    Oxazolo[3,4-a]pyrazine derivatives: Various derivatives with different substituents on the oxazolo[3,4-a]pyrazine ring, which can alter their chemical and biological properties.

Uniqueness

(S)-Tetrahydrospiro[cyclopropane-1,1’-oxazolo[3,4-a]pyrazin]-3’(5’H)-one hydrochloride is unique due to its spirocyclic structure, which imparts specific chemical and biological properties. Its hydrochloride form enhances its solubility, making it more suitable for various applications. Additionally, its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

spiro[6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyrazine-1,1'-cyclopropane]-3-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c11-7-10-4-3-9-5-6(10)8(12-7)1-2-8;/h6,9H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAAJYQCDTYFTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3CNCCN3C(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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